molecular formula C7H16ClN B2863327 1-Butylcyclopropan-1-amine hydrochloride CAS No. 2137738-28-2

1-Butylcyclopropan-1-amine hydrochloride

Cat. No.: B2863327
CAS No.: 2137738-28-2
M. Wt: 149.66
InChI Key: ATSCOGUVRBXICQ-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) Amines in Organic Chemistry and Materials Science

Cyclopropylamines are a subclass of organic compounds that feature an amino group attached to a cyclopropane (B1198618) ring. acs.org This structural arrangement confers unique electronic and steric properties that make them valuable in both organic synthesis and materials science. acs.orglongdom.org The three-membered cyclopropane ring is characterized by significant ring strain, with bond angles compressed to approximately 60°. longdom.org This inherent strain enhances the reactivity of the molecule, making it a versatile intermediate for a variety of chemical transformations, including substitution, addition, and polymerization reactions. longdom.org

In organic chemistry, cyclopropylamines serve as crucial building blocks and synthetic intermediates. acs.orgresearchgate.net Their unique reactivity allows for ring-opening or cycloaddition reactions, providing pathways to more complex molecular architectures. acs.org The synthesis of cyclopropylamines has been a significant area of research, with numerous methods developed, such as the Simmons-Smith reaction, metal-catalyzed reactions of diazo compounds, and the Kulinkovich reaction applied to amides and nitriles. acs.org

The applications of cyclopropylamines are diverse, spanning several key industries:

Pharmaceuticals: The cyclopropylamine (B47189) moiety is a recognized pharmacophore found in a range of biologically active compounds and therapeutic agents. longdom.orgnih.gov Its rigid structure can help lock a molecule into a specific conformation for optimal binding to biological targets like enzymes or receptors, potentially increasing a drug's potency and selectivity. nbinno.com Furthermore, incorporating the cyclopropyl group can enhance resistance to enzymatic degradation. nbinno.com

Agrochemicals: Derivatives of cyclopropylamine are utilized in the formulation of herbicides, fungicides, and insecticides. longdom.org

Materials Science: In the synthesis of specialty polymers and advanced coatings, the rigidity imparted by the cyclopropane ring can lead to materials with exceptional mechanical and thermal properties, suitable for high-performance applications. longdom.org

Applications of Cyclopropyl Amines
FieldApplicationReference
PharmaceuticalsBuilding block for therapeutic agents; enhances binding affinity and metabolic stability. longdom.orgnih.govnbinno.com
AgrochemicalsUsed in the synthesis of herbicides, fungicides, and insecticides. longdom.org
Materials ScienceComponent in specialty polymers and coatings for enhanced mechanical and thermal properties. longdom.org
Chemical IntermediatesPrecursor for fine chemicals, dyes, and fragrances. longdom.org

Overview of Amine Hydrochloride Salts in Synthetic Methodologies

Amines are basic compounds that readily react with acids to form salts. alfa-chemistry.com When an amine reacts with hydrochloric acid, the resulting product is an amine hydrochloride salt. spectroscopyonline.com This conversion is a fundamental and widely used strategy in synthetic chemistry, primarily because it alters the physical properties of the parent amine in advantageous ways.

Amine hydrochloride salts are typically crystalline, non-volatile solids, which makes them easier to handle, weigh, and store compared to their often volatile and liquid free-base forms. alfa-chemistry.comgla.ac.uk A significant advantage is their increased solubility in water and other polar solvents. alfa-chemistry.comspectroscopyonline.com This property is particularly crucial in pharmaceutical science, where converting a water-insoluble active ingredient into a hydrochloride salt can enhance its bioavailability. spectroscopyonline.com

In synthetic methodologies, amine hydrochloride salts serve multiple roles:

Reagents in Synthesis: They are commonly used as amination reagents. rsc.org Recently, they have been explored as bifunctional reagents, where both the amine and the chloride components participate in the reaction, such as in the copper-catalyzed aminochlorination of maleimides. rsc.org

Protection and Deprotection: The formation of a hydrochloride salt can serve as a simple method to protect an amine group during a synthetic sequence. The free amine can be easily regenerated by treatment with a base.

Purification: The ability to crystallize amine hydrochlorides facilitates the purification of amines. Impurities can be removed from the crystalline salt, which can then be converted back to the pure free amine.

Reaction Control: In some industrial processes, the formation of amine hydrochloride salts can be an unwanted side reaction, for instance, in the synthesis of isocyanates where hydrogen chloride is a byproduct. gla.ac.uk Understanding the formation and dissociation of these salts is key to optimizing such processes. gla.ac.uk

The preparation of these salts is straightforward, often involving the treatment of the amine with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or ethanol. researchgate.netresearchgate.netnih.gov

Scope and Research Focus of 1-Butylcyclopropan-1-amine (B13177467) Hydrochloride Studies

Specific research literature detailing the synthesis or application of 1-butylcyclopropan-1-amine hydrochloride is limited. uni.lu However, the research focus for this compound can be inferred from its structural characteristics and the well-established chemistry of its constituent parts. As a substituted cyclopropylamine, its primary value lies in its potential as a synthetic building block.

The research scope for this compound would likely involve its use as a precursor for more complex molecules in medicinal and agrochemical discovery programs. The butyl group provides lipophilicity, which can be a desirable trait for modulating the pharmacokinetic properties of a potential drug or agrochemical candidate. The cyclopropylamine core offers a rigid anchor point and a reactive handle for further chemical modification.

Investigations into this compound would likely focus on:

Novel Synthetic Routes: Developing efficient and scalable methods for its synthesis. This could involve variations of known cyclopropylamine syntheses, such as the reductive amination of a corresponding ketone (1-butylcyclopropyl ketone).

Derivatization and Library Synthesis: Using the primary amine functionality as a point for diversification. Reactions such as acylation, alkylation, and arylation would allow for the creation of a library of derivatives for screening in biological assays.

Application as a Structural Motif: Incorporating the 1-butylcyclopropylamine scaffold into larger molecules to study the impact of this specific substitution pattern on biological activity or material properties.

The table below summarizes the key identifiers for the free base form of the compound, 1-butylcyclopropan-1-amine, as it is the parent molecule.

Chemical Properties and Identifiers for 1-Butylcyclopropan-1-amine
PropertyValueReference
Molecular FormulaC₇H₁₅N uni.lu
Monoisotopic Mass113.12045 Da uni.lu
SMILESCCCCC1(CC1)N uni.lu
InChIKeyPUUGBPNQGGDVES-UHFFFAOYSA-N uni.lu
Predicted XlogP1.5 uni.lu

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSCOGUVRBXICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 Butylcyclopropan 1 Amine Hydrochloride

Acid-Base Chemistry and Salt Formation Dynamics

As the hydrochloride salt of a primary amine, 1-butylcyclopropan-1-amine (B13177467) hydrochloride exists in a protonated state. Its acid-base chemistry is central to its behavior in various chemical environments, dictating its solubility, nucleophilicity, and stability.

The basicity of the parent amine, 1-butylcyclopropan-1-amine, is a result of the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). google.com In the presence of hydrochloric acid, an acid-base reaction occurs, forming the 1-butylcyclopropylammonium cation and a chloride anion. researchgate.net

R-NH₂ + HCl ⇌ R-NH₃⁺Cl⁻

This equilibrium lies far to the right, favoring the formation of the ammonium (B1175870) salt. The stability of this salt is influenced by several factors. The cyclopropyl (B3062369) group, with its increased s-character in the C-N bond compared to a typical alkyl amine, can influence the electron density on the nitrogen and thus its basicity. The stability of the solid salt is determined by its lattice energy, which arises from the electrostatic forces between the ammonium cations and chloride anions in the crystal structure.

Table 1: Comparison of pKa Values for Selected Amines

Amine pKa of Conjugate Acid (R-NH₃⁺)
Ammonia (B1221849) 9.25
Cyclopropylamine (B47189) 9.2
Ethylamine 10.63
1-Butylcyclopropan-1-amine (Estimated) ~9.5 - 10.5

In solution, particularly in polar solvents, 1-butylcyclopropan-1-amine hydrochloride can dissociate into the 1-butylcyclopropylammonium cation and the chloride anion. The extent and rate of dissociation are dependent on the solvent's dielectric constant, temperature, and the concentration of the salt. In aqueous solutions, the ammonium ion can further participate in an equilibrium with water, releasing a proton to form the free amine and a hydronium ion.

R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

Alkylation Reactions and Product Selectivity

The nitrogen atom of 1-butylcyclopropan-1-amine, once deprotonated from its hydrochloride salt form, is a potent nucleophile. It can react with electrophiles such as alkyl halides in N-alkylation reactions. A significant challenge in the alkylation of primary amines is controlling the extent of reaction to achieve selective product formation. usf.edunih.govrsc.org

The reaction of 1-butylcyclopropan-1-amine with an alkylating agent (e.g., an alkyl halide, R'-X) can lead to a mixture of products. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. This tertiary amine can be further alkylated to yield a quaternary ammonium salt.

Mono-alkylation: R-NH₂ + R'-X → R-NH(R') + HX

Di-alkylation: R-NH(R') + R'-X → R-N(R')₂ + HX

Tri-alkylation (leading to Quaternary Salt): R-N(R')₂ + R'-X → R-N(R')₃⁺X⁻

Achieving selective mono-alkylation requires specific strategies to prevent these subsequent reactions. usf.edu These can include:

Using a large excess of the primary amine to increase the probability of the alkylating agent reacting with the starting material.

Employing catalysts that favor the formation of secondary amines. unito.itd-nb.info

Utilizing alternative methods like reductive amination, where an aldehyde or ketone is first condensed with the amine to form an imine, which is then reduced.

Table 2: Representative Strategies for Selective N-Alkylation of Primary Amines

Strategy Alkylating Agent Catalyst/Reagent Typical Outcome
Direct Alkylation Alkyl Halide Cesium Base (e.g., Cs₂CO₃) High selectivity for mono-alkylation usf.edu
Borrowing Hydrogen Primary Alcohol Ruthenium or Iridium complexes Mono-alkylation with water as the only byproduct unito.it

To form a quaternary ammonium derivative, the amine is exhaustively alkylated, typically by using an excess of a reactive alkylating agent like methyl iodide. This process is known as the Menshutkin reaction. The reaction proceeds through the sequential formation of secondary and tertiary amines, with the final step being the quaternization of the tertiary amine.

The rate of quaternization is influenced by the structure of the tertiary amine and the alkyl halide, as well as the solvent. researchgate.net Steric hindrance around the nitrogen atom can significantly slow down the reaction. The resulting quaternary ammonium salts are ionic compounds with a permanent positive charge on the nitrogen atom, making them useful in various applications such as phase-transfer catalysis and as antimicrobial agents. researchgate.net

Carbonyl Condensation Reactions with this compound

Primary amines, such as 1-butylcyclopropan-1-amine (generated in situ from its salt), readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comiosrjournals.org This reaction is a cornerstone of carbonyl chemistry and involves the formation of a carbon-nitrogen double bond (C=N). libretexts.orgyoutube.com

The reaction is typically catalyzed by a mild acid and is reversible. libretexts.orglibretexts.orgchemistrysteps.com The hydrochloride salt of the amine can itself serve as the acid catalyst, although careful pH control (optimally around 4-5) is often necessary. libretexts.orglibretexts.orglibretexts.org If the pH is too low, the amine becomes fully protonated and non-nucleophilic. If the pH is too high, the final dehydration step is not efficiently catalyzed. libretexts.orglibretexts.org

The mechanism proceeds in two main stages:

Nucleophilic Addition: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. iosrjournals.orglibretexts.org

Dehydration: The carbinolamine is protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Elimination of water, often assisted by the nitrogen's lone pair, forms a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. libretexts.orgyoutube.com

The reversibility of imine formation means the reaction is often driven to completion by removing the water that is formed, for example, by azeotropic distillation or using a dehydrating agent. nih.gov

Table 3: General Scheme for Imine Formation

Carbonyl Reactant Amine Reactant Product Structure (Imine)
Aldehyde (R'-CHO) 1-Butylcyclopropan-1-amine R'-CH=N-R
Ketone (R'-CO-R'') 1-Butylcyclopropan-1-amine R'(R'')C=N-R

Where R represents the 1-butylcyclopropyl group.

Advanced C-H Functionalization Modalities

The structure of this compound presents multiple sites for C-H functionalization, both on the butyl chain and the cyclopropyl ring. Modern synthetic methods offer pathways to selectively activate these bonds, enabling the introduction of new functional groups.

Photocatalyzed Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy for the functionalization of unactivated aliphatic C-H bonds under mild conditions. This process typically involves a photocatalyst that, upon excitation with light, can abstract a hydrogen atom from a substrate, generating a carbon-centered radical that can then undergo further reactions.

For this compound, the C-H bonds of the butyl group are potential targets for this transformation. The general mechanism proceeds as follows:

Photoexcitation: A photocatalyst (PC) absorbs a photon, transitioning to an excited state (PC*).

Hydrogen Atom Transfer: The excited photocatalyst abstracts a hydrogen atom from the butyl chain of the cyclopropylamine, generating a carbon-centered radical on the butyl group and the reduced, protonated photocatalyst (PC-H). The regioselectivity of this step is often governed by the stability of the resulting radical, favoring secondary over primary C-H bonds.

Radical Capture: The generated alkyl radical can be trapped by a variety of radical acceptors to form a new C-C or C-heteroatom bond.

Catalyst Regeneration: The photocatalyst is regenerated in a subsequent step, completing the catalytic cycle.

The application of this methodology to this compound would allow for the selective functionalization of the butyl chain, providing a route to novel derivatives without altering the core cyclopropylamine structure.

Radical chain reactions are a cornerstone of C-H activation chemistry, characterized by a self-propagating cycle of elementary steps. These reactions typically involve initiation, propagation, and termination steps. nih.gov

In the context of this compound, a radical chain process for C-H functionalization could be initiated by a radical initiator, which abstracts a hydrogen atom from the butyl chain to generate an alkyl radical. This radical can then participate in a chain propagation sequence. A hypothetical chain propagation cycle for the functionalization of a C-H bond on the butyl group could be:

Chain Propagation Step 1: The alkyl radical generated from 1-butylcyclopropan-1-amine reacts with a reagent (e.g., a halogenating agent, X-Y) to form a new C-X bond and a new radical (Y•).

Chain Propagation Step 2: The newly formed radical (Y•) then abstracts a hydrogen atom from another molecule of 1-butylcyclopropan-1-amine, regenerating the initial alkyl radical and forming H-Y.

This cycle continues until the limiting reagent is consumed or termination steps, such as the combination of two radicals, become dominant. The selectivity of such reactions is often dictated by the stability of the radical intermediates and the steric accessibility of the C-H bonds.

Functional Group Interconversions Involving the Amine Moiety

The primary amine group in this compound is a key site for chemical modification, allowing for a wide range of functional group interconversions.

The reaction of primary amines with sulfonyl chlorides, typically in the presence of a base, is a well-established method for the synthesis of sulfonamides. organic-chemistry.org This reaction, known as the Hinsberg test, also serves as a classical chemical method to distinguish between primary, secondary, and tertiary amines. fiveable.mewikipedia.orgbyjus.comcgchemistrysolutions.co.inorgoreview.com

When 1-butylcyclopropan-1-amine, a primary amine, is treated with a sulfonyl chloride such as benzenesulfonyl chloride in the presence of an aqueous alkali (e.g., NaOH or KOH), it forms a sulfonamide. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The resulting N-(1-butylcyclopropyl)sulfonamide still possesses an acidic proton on the nitrogen atom. This acidity is due to the electron-withdrawing nature of the sulfonyl group. In the presence of a base, this proton can be abstracted to form a water-soluble sodium or potassium salt of the sulfonamide. wikipedia.org

Analytical Implications (Hinsberg Test):

Primary Amine (1-Butylcyclopropan-1-amine): Reacts with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous alkali. orgoreview.com

Secondary Amine: Reacts to form a sulfonamide that is insoluble in aqueous alkali, as it lacks an acidic proton on the nitrogen. orgoreview.com

Tertiary Amine: Does not typically react to form a stable sulfonamide under these conditions. wikipedia.org

This differential reactivity provides a clear analytical method for the characterization of this compound as a primary amine.

Below is a table summarizing the expected outcomes of the Hinsberg test for different classes of amines, including 1-butylcyclopropan-1-amine.

Amine ClassReagentObservation in BaseObservation upon Acidification
Primary (e.g., 1-Butylcyclopropan-1-amine) Benzenesulfonyl ChlorideClear solution (soluble sulfonamide salt forms)Precipitate forms (sulfonamide precipitates)
Secondary Benzenesulfonyl ChloridePrecipitate (insoluble sulfonamide)Precipitate remains
Tertiary Benzenesulfonyl ChlorideInsoluble (no reaction)Dissolves (amine salt forms)

Structural Influences and Theoretical Studies on 1 Butylcyclopropan 1 Amine Hydrochloride

Conformational Analysis of the Cyclopropyl (B3062369) and Butyl Substituents

The butyl group, attached to the same carbon as the amine, has several rotatable single bonds, allowing it to adopt various conformations. However, steric hindrance between the butyl chain and the cyclopropane (B1198618) ring restricts this rotational freedom. The most stable conformers will be those that minimize these steric clashes. The butyl chain will likely orient itself away from the plane of the cyclopropane ring to achieve a lower energy state.

FeatureDescriptionImplication
Cyclopropane Ring A rigid, planar three-membered ring.Acts as a fixed structural anchor, limiting the conformational possibilities of attached groups.
Butyl Group A four-carbon alkyl chain with three C-C single bonds capable of rotation.Introduces conformational flexibility, but this is constrained by steric interactions with the cyclopropyl ring.
C(amine)-C(butyl) Bond The single bond connecting the cyclopropane ring to the butyl chain.Rotation around this bond determines the overall spatial relationship between the two substituents.
Preferred Conformation The butyl group is expected to adopt an extended or anti-staggered conformation to minimize steric repulsion with the cyclopropane ring.The molecule likely has a dominant low-energy conformation that influences its packing in the solid state and its interactions in solution.

Stereoelectronic Effects in Amines and their Impact on Reactivity

Stereoelectronic effects are phenomena where the spatial arrangement of orbitals influences the properties and reactivity of a molecule. wikipedia.orgbaranlab.org In amines, these effects primarily involve the orientation of the nitrogen atom's lone pair of electrons relative to adjacent bonds. In 1-Butylcyclopropan-1-amine (B13177467), the interaction between the nitrogen lone pair and the unique orbitals of the cyclopropane ring is of particular importance.

The carbon-carbon bonds in a cyclopropane ring are not typical sigma (σ) bonds; they are "bent" and possess significant p-character. nbinno.com This allows for orbital overlap with adjacent functional groups. The alignment of the nitrogen's non-bonding orbital with the C-C bonds of the cyclopropane ring can lead to stabilizing hyperconjugation effects. This interaction can influence the amine's basicity and nucleophilicity. For a reaction to proceed, the orbitals of the reactants must be able to overlap effectively in the transition state, a requirement dictated by stereoelectronic principles. acs.orgvt.edu

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules like 1-Butylcyclopropan-1-amine hydrochloride at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied in solid-state chemistry to predict the crystal structure and properties of materials. worktribe.com For an ionic compound like this compound, which is an amine salt, solid-state DFT can be used to model the three-dimensional arrangement of the butylcyclopropylammonium cations and chloride anions in the crystal lattice. spectroscopyonline.com

These calculations can determine the most stable crystal packing (polymorph) by minimizing the total energy of the system. A key output is the lattice energy, which is the energy released when the constituent ions come together from an infinite separation to form the crystal. This value is crucial for understanding the thermodynamic stability of the solid salt. nih.gov

DFT ApplicationInformation ObtainedSignificance
Geometry Optimization Predicts the precise bond lengths, bond angles, and crystal packing of the amine salt.Provides a detailed 3D model of the solid-state structure, complementing experimental data from techniques like X-ray diffraction. nih.gov
Lattice Energy Calculation Quantifies the strength of the ionic and intermolecular forces holding the crystal together.Helps to understand the physical properties of the salt, such as melting point and solubility, and to assess the relative stability of different crystal forms.
Vibrational Analysis Simulates the infrared (IR) and Raman spectra of the solid.Aids in the interpretation of experimental spectroscopic data for material characterization. worktribe.com

Predictive modeling, often employing machine learning algorithms, is increasingly used to forecast the outcomes of chemical reactions. arocjournal.com These data-driven models learn complex relationships between reaction inputs (such as reactants, catalysts, solvents, and temperature) and outputs (like product yield and selectivity). nih.govacs.org

For reactions involving complex amines, predictive models can accelerate the optimization process by suggesting the ideal conditions without the need for exhaustive trial-and-error experimentation. arocjournal.com A model could be trained on a dataset of similar amine reactions to predict, for example, the yield of a reaction involving 1-Butylcyclopropan-1-amine under various conditions. Such models have been successfully developed to predict properties like the degradation rates of different amines, showcasing their utility in selecting stable and efficient chemical agents. nih.govacs.orgnih.gov

Model ComponentDescriptionExample for an Amine Reaction
Input Features Variables describing the reactants and reaction conditions.Reactant structures (e.g., molecular descriptors for the amine), catalyst type, solvent, temperature, pressure.
Algorithm The machine learning method used to find patterns in the data (e.g., neural networks, random forests).A neural network trained to correlate input features with reaction outcomes. arocjournal.com
Output Prediction The forecasted result of the reaction.Predicted product yield (%), reaction rate, or formation of byproducts.

Influence of Cyclopropane Ring on Amine Reactivity and Stability

The cyclopropane ring exerts a profound influence on the adjacent amine group through a combination of electronic and steric effects, significantly altering its reactivity and stability compared to a non-cyclic analogue like pentan-3-amine.

The high ring strain of cyclopropane (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, which is a key aspect of its chemical reactivity. wikipedia.orgnih.govresearchgate.net Electronically, the C-C bonds of the ring have high p-character, which can delocalize and stabilize an adjacent positive charge on the nitrogen atom (in the protonated ammonium (B1175870) form). This stabilization can affect the pKa of the amine. Furthermore, the cyclopropyl group's unique electronic nature can influence the rate and mechanism of reactions at the amine center. The rigid structure of the ring also provides conformational constraint, which can be advantageous in designing molecules for specific biological interactions by reducing the entropic penalty upon binding. researchgate.net This conformational locking can lead to higher potency and selectivity in pharmaceutical applications. nbinno.com

Influencing FactorDescriptionImpact on Amine Group
Ring Strain The inherent energy due to the 60° bond angles, far from the ideal 109.5°.Makes the molecule susceptible to ring-opening reactions, offering unique synthetic pathways not available to unstrained amines. nih.gov
Electronic Properties The C-C bonds have significant p-character, influencing electronic communication with the amine.Can stabilize an adjacent positive charge on the ammonium ion, thereby affecting the amine's basicity (pKa).
Steric Hindrance The rigid ring structure creates a sterically demanding environment around the amine.Can hinder the approach of bulky reagents to the nitrogen atom, affecting nucleophilic reactivity.
Metabolic Stability The cyclopropane ring is generally more resistant to metabolic degradation (e.g., oxidation) compared to linear alkyl chains. nbinno.comEnhances the stability of the molecule in biological systems, a desirable trait in drug design.

Derivatization and Analog Development Based on the 1 Butylcyclopropan 1 Amine Scaffold

Design and Synthesis of 1-Butylcyclopropan-1-amine (B13177467) Analogs with Modified Alkyl Chains

The n-butyl group of 1-butylcyclopropan-1-amine offers a primary site for structural modification to explore structure-activity relationships (SAR). The design of analogs with altered alkyl chains can influence physicochemical properties such as lipophilicity, metabolic stability, and target engagement. Synthetic strategies to achieve these modifications typically involve the preparation of a common cyclopropylnitrile precursor, which can then be subjected to Grignard reactions with various alkyl magnesium halides. Subsequent reduction of the resulting imine or related intermediates would yield the desired 1-alkylcyclopropan-1-amines.

For instance, the synthesis of analogs could involve the following conceptual transformations:

Chain Length Variation: Replacing the n-butyl group with shorter (e.g., ethyl, propyl) or longer (e.g., pentyl, hexyl) alkyl chains.

Branching: Introducing branching to the alkyl chain, such as isobutyl or sec-butyl groups, to investigate the impact of steric bulk near the cyclopropyl (B3062369) ring.

Introduction of Unsaturation: Synthesizing analogs with alkenyl or alkynyl chains to introduce conformational rigidity and potential for alternative intermolecular interactions.

Table 1: Conceptual Analogs of 1-Butylcyclopropan-1-amine with Modified Alkyl Chains

Analog NameAlkyl Chain ModificationPotential Impact on Properties
1-Ethylcyclopropan-1-amineShorter ChainDecreased lipophilicity
1-Isobutylcyclopropan-1-amineBranched ChainIncreased steric hindrance
1-(But-3-en-1-yl)cyclopropan-1-amineUnsaturationAltered conformation and reactivity

Introduction of Additional Functional Groups onto the Cyclopropyl Ring

The functionalization of the cyclopropyl ring itself presents another avenue for creating a diverse library of analogs. The introduction of various functional groups can modulate electronic properties, introduce new hydrogen bonding capabilities, and provide handles for further conjugation. Methodologies for such functionalization are often challenging due to the strained nature of the cyclopropane (B1198618) ring but can be achieved through carefully designed synthetic routes. These may include the use of substituted cyclopropanation reagents or the functionalization of a pre-formed cyclopropyl intermediate.

Potential functional groups for introduction include:

Hydroxyl Groups: To increase polarity and introduce hydrogen bond donor/acceptor capabilities.

Halogens: To modulate electronic properties and potentially improve metabolic stability.

Small Alkyl Groups (e.g., Methyl): To probe steric sensitivity on the ring.

Table 2: Conceptual Analogs of 1-Butylcyclopropan-1-amine with Cyclopropyl Ring Functionalization

Analog NameFunctional Group on RingPotential Impact on Properties
1-Butyl-2-hydroxycyclopropan-1-amineHydroxylIncreased hydrophilicity
1-Butyl-2-chlorocyclopropan-1-amineChlorineAltered electronic distribution
1-Butyl-2-methylcyclopropan-1-amineMethylIncreased steric bulk on the ring

Comparative Studies with Related Cyclopropylamine (B47189) Hydrochlorides

Structural Similarities and Differences with (1-Tert-butylcyclopropyl)amine (B7868722) Hydrochloride

(1-Tert-butylcyclopropyl)amine hydrochloride presents an interesting structural isomer for comparison. While both compounds share the same molecular formula (C₇H₁₅N·HCl), the arrangement of the butyl group has significant structural implications.

Structural Similarities: Both molecules feature a cyclopropylamine core and a butyl substituent.

Structural Differences: The n-butyl group in 1-butylcyclopropan-1-amine is a straight chain, affording it conformational flexibility. In contrast, the tert-butyl group in (1-tert-butylcyclopropyl)amine hydrochloride is highly branched and sterically demanding, leading to a more rigid conformation. This steric bulk can significantly influence how the molecule interacts with biological targets.

Table 3: Structural Comparison of 1-Butylcyclopropan-1-amine HCl and (1-Tert-butylcyclopropyl)amine HCl

Feature1-Butylcyclopropan-1-amine HCl(1-Tert-butylcyclopropyl)amine HCl
Alkyl Substituentn-Butyltert-Butyl
Conformational FlexibilityHighLow
Steric HindranceModerateHigh

Analysis of 1-Cyclopentylethan-1-amine Hydrochloride and 1-Methylcyclopentan-1-amine Hydrochloride Analogs

Comparing the cyclopropylamine scaffold to cyclopentylamine (B150401) analogs can provide insights into the effects of ring size and strain on molecular properties.

1-Cyclopentylethan-1-amine Hydrochloride: This analog replaces the cyclopropyl ring with a cyclopentyl ring and has an ethyl group attached to the amine-bearing carbon. This results in a less strained and more flexible five-membered ring system compared to the three-membered cyclopropane.

1-Methylcyclopentan-1-amine Hydrochloride: In this case, the amine group is directly attached to a cyclopentyl ring which also bears a methyl group. This provides a different spatial arrangement of substituents compared to the 1-butylcyclopropan-1-amine scaffold.

The larger and more flexible cyclopentyl ring in these analogs, compared to the rigid cyclopropyl ring, would be expected to result in different conformational preferences and potentially different biological activity profiles.

Table 4: Comparison with Cyclopentylamine Analogs

CompoundRing SystemKey Structural Features
1-Butylcyclopropan-1-amine HClCyclopropaneStrained, rigid 3-membered ring; n-butyl group
1-Cyclopentylethan-1-amine HClCyclopentaneFlexible 5-membered ring; ethyl group on amine carbon
1-Methylcyclopentan-1-amine HClCyclopentaneFlexible 5-membered ring; methyl group on amine carbon

Advanced Research Applications in Chemical Synthesis and Materials Science

1-Butylcyclopropan-1-amine (B13177467) Hydrochloride as a Key Building Block in Complex Molecule Synthesis

The cyclopropylamine (B47189) moiety is a valuable structural motif in synthetic organic chemistry, and 1-Butylcyclopropan-1-amine hydrochloride serves as a key building block for introducing this group into more complex molecular architectures. acs.org The combination of the cyclopropane (B1198618) ring's unique steric and electronic properties with the nucleophilic amine group allows for a wide range of chemical transformations. acs.org Cyclopropylamines are recognized as important synthetic intermediates, particularly in reactions involving ring-opening or cycloadditions, which lead to the formation of valuable heterocyclic compounds. acs.org

Research has demonstrated the utility of aminocyclopropanes in reactions driven by visible light, where they can be converted into more complex and valuable compounds like 1-aminonorbornanes. umich.edu This highlights their role as versatile precursors. The development of scalable synthesis routes for related compounds, such as (1-cyclopropyl)cyclopropylamine hydrochloride, underscores the demand for these building blocks in producing biologically and pharmacologically relevant molecules on a larger scale. nih.govnih.gov The presence of the butyl group in 1-Butylcyclopropan-1-amine adds lipophilicity, a property that can be strategically utilized in the synthesis of complex targets, particularly in medicinal chemistry and agrochemical research. longdom.org

Table 1: Synthetic Utility of Cyclopropylamine Building Blocks

Feature Synthetic Application Reference
Strained Ring System Ring-opening reactions to form heterocyclic compounds acs.org
Nucleophilic Amine Participation in coupling reactions (e.g., N-arylation) acs.org
3D Structure Used in fragment-based drug discovery for creating three-dimensional scaffolds whiterose.ac.uk
Photochemical Reactivity Conversion to more complex structures (e.g., 1-aminonorbornanes) via photoredox catalysis umich.edu

Role in the Development of Novel Chemical Reagents and Catalytic Ligands

The amine functional group in this compound is a key feature that enables its use in developing novel chemical reagents and ligands for catalysis. Chiral amines are fundamentally important as resolving reagents, building blocks, and chiral ligands in asymmetric synthesis. nih.gov While research specifically detailing 1-Butylcyclopropan-1-amine as a ligand is limited, the broader class of cyclopropylamines is recognized for its potential in catalysis.

For instance, palladium-catalyzed N-arylation of the parent cyclopropylamine has been successfully developed using specialized, electron-rich, and sterically demanding ligands. acs.org This demonstrates that the cyclopropylamine core can effectively participate in sophisticated catalytic cycles. The amine can be functionalized to create more complex ligand structures, where the rigid and sterically defined cyclopropane unit can influence the stereochemical outcome of catalytic reactions. The development of ligands for copper-catalyzed enantioselective reactions highlights the ongoing interest in creating novel amine-based structures for synthesizing optically active molecules. nih.gov

Applications in Materials Science Research, focusing on Structural and Chemical Roles

In materials science, the incorporation of the cyclopropylamine moiety can impart unique properties to polymers and advanced coatings. longdom.org The rigidity and inherent strain of the cyclopropane ring can lead to materials with exceptional mechanical and thermal characteristics, making them suitable for high-performance applications. longdom.org

The structural role of the 1-butylcyclopropylamine unit within a polymer chain would be to introduce a compact, three-dimensional, and rigid segment. This can disrupt polymer chain packing, potentially altering properties like glass transition temperature, crystallinity, and solubility. The chemical role is primarily centered on the amine group, which can serve as a reactive site for cross-linking, grafting, or further functionalization of the material. This allows for the tuning of surface properties, adhesion, and chemical resistance of coatings and specialty polymers. longdom.org

pH-Modulating Capabilities in Chemical Systems

The hydrochloride salt form of 1-Butylcyclopropan-1-amine is critical for its stability and utility, particularly in modulating the pH of chemical systems. Research on other cyclopropyl (B3062369) amine-containing molecules has shown that the moiety can be susceptible to hydrolytic degradation under high pH conditions. nih.gov The formation of a hydrochloride salt stabilizes the amine by protonating it, thereby preventing degradation pathways that occur in basic or neutral environments.

This principle is crucial in pharmaceutical formulations and chemical reactions where controlling the local or "microenvironmental" pH is necessary to ensure the stability of the molecule. nih.gov By acting as a salt of a weak base (the amine) and a strong acid (hydrochloric acid), this compound can function as a component of a buffering system. In solution, it helps to maintain an acidic pH, which is often favorable for the stability of amine-containing compounds. nih.gov Studies have shown that salt selection is a key strategy to improve the chemical stability of complex molecules in the solid state by controlling this microenvironmental pH. nih.gov

Table 2: pH-Dependent Stability of Amine Salts

Condition Predominant Species Stability Characteristic Reference
Acidic pH (< pKa) Protonated Amine (R-NH3+) Generally high stability; resistant to hydrolytic degradation nih.govnih.gov
Neutral/Basic pH (> pKa) Free Amine (R-NH2) Susceptible to degradation pathways, such as hydrolysis nih.gov

Fundamental Studies on Solution Phase Behavior of Organic Salts

The study of this compound in solution contributes to the fundamental understanding of the phase behavior of organic salts. The behavior of amine hydrochlorides in aqueous and organic solutions is a complex interplay of factors including concentration, temperature, and the presence of other electrolytes. nih.gov The solubility and dissolution properties of hydrochloride salts can be significantly different from their free base counterparts, a principle widely used to tailor the physical properties of active pharmaceutical ingredients. nih.gov

Investigations into similar systems, such as aniline (B41778) hydrochloride with surfactants, show that organic salts can induce transitions in the solution's microstructure, for example, from spherical to rod-like micelles. researchgate.net While this compound is not a surfactant itself, its behavior in solution—how it interacts with solvents and other solutes, its aggregation properties at different concentrations, and its effect on the solution's colligative properties—provides valuable data for physical organic chemistry. Such fundamental studies are essential for predicting the behavior of these molecules in complex environments like reaction mixtures or biological systems. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Exploration of Asymmetric Synthesis Routes for Chiral 1-Butylcyclopropan-1-amine (B13177467) Derivatives

The development of stereoselective synthetic methods to access chiral derivatives of 1-butylcyclopropan-1-amine is a paramount objective for applications in pharmaceuticals and materials science, where enantiopurity is often a critical determinant of function and safety. yale.edu Future research will likely focus on several promising strategies to achieve high levels of enantiomeric excess (ee).

One major avenue of exploration is the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of key reactions. wikipedia.org Auxiliaries such as pseudoephedrine and Evans-type oxazolidinones have proven effective in the asymmetric synthesis of other chiral amines and could be adapted for the synthesis of 1-butylcyclopropan-1-amine derivatives. nih.gov The general approach involves attaching the chiral auxiliary to a precursor molecule, performing the cyclopropanation or amination step under diastereoselective control, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. rsc.org The choice of auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity.

Another significant area of research is the development of catalytic asymmetric methods . These approaches offer the advantage of generating large quantities of the chiral product from a small amount of a chiral catalyst. Transition metal catalysis, for example, has been successfully employed for the asymmetric synthesis of various cyclopropane-containing molecules. rsc.org Research into novel chiral ligands for metals such as copper, rhodium, and palladium could lead to highly enantioselective methods for the synthesis of 1-butylcyclopropan-1-amine derivatives. Furthermore, the burgeoning field of organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for asymmetric synthesis. rsc.org

The table below summarizes potential asymmetric synthesis strategies for chiral 1-butylcyclopropan-1-amine derivatives.

Synthesis StrategyDescriptionKey Research Focus
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct stereoselective reactions.Design and screening of new auxiliaries, optimization of attachment and cleavage conditions.
Transition Metal Catalysis Use of chiral metal-ligand complexes to catalyze enantioselective cyclopropanation or amination.Development of novel chiral ligands, exploration of different metal catalysts.
Organocatalysis Employment of small, chiral organic molecules to catalyze the asymmetric synthesis.Design of new organocatalysts, investigation of reaction mechanisms.

Investigation of Alternative Counterions and their Impact on Salt Properties and Reactivity

The hydrochloride salt of 1-butylcyclopropan-1-amine is a common and convenient form of the compound. However, the identity of the counterion can significantly influence the physicochemical properties of the salt, including its solubility, melting point, stability, and hygroscopicity. nih.govaston.ac.uk A systematic investigation into alternative counterions could yield new salt forms with properties tailored for specific applications.

For instance, replacing the chloride anion with organic counterions such as acetate (B1210297), trifluoroacetate (B77799), or mesylate could alter the solubility profile of the salt in various organic solvents, which could be advantageous for certain reaction conditions. nih.gov The nature of the counterion also affects the crystal packing and solid-state properties of the salt, which can have implications for its handling, formulation, and storage. researchgate.net

Furthermore, the counterion can influence the reactivity of the amine. While often considered a "spectator ion," the counterion can engage in hydrogen bonding and other non-covalent interactions that may modulate the nucleophilicity of the amine or the stability of reaction intermediates. aston.ac.uk A comprehensive study of different salt forms would provide valuable data for optimizing reaction protocols and for the rational design of new synthetic methodologies.

The following table outlines potential alternative counterions and their expected impact on the properties of 1-butylcyclopropan-1-amine salts.

CounterionPotential Impact on PropertiesResearch Objectives
Acetate Increased solubility in polar protic solvents, potential for altered reactivity due to basicity.Synthesis and characterization of the acetate salt, comparative reactivity studies.
Trifluoroacetate Enhanced solubility in a broader range of organic solvents, potential for increased acidity of the ammonium (B1175870) proton.Preparation and physicochemical analysis of the trifluoroacetate salt, investigation of its use in specific chemical transformations.
Mesylate/Tosylate Potentially higher thermal stability, different crystal packing and morphology.Synthesis and solid-state characterization of sulfonate salts, evaluation of their stability and handling properties.
Phosphate/Sulfate Potential for forming multi-salt complexes, altered aqueous solubility.Investigation of di- and tri-basic acid salts, characterization of their solution and solid-state behavior.

Integration of 1-Butylcyclopropan-1-amine Hydrochloride into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. scielo.br The integration of this compound into such systems represents a significant opportunity for streamlining its synthesis and utilization in downstream applications.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. vapourtec.com For the synthesis of 1-butylcyclopropan-1-amine, a flow process could enable the safe handling of reactive intermediates and reagents, and facilitate a "telescoped" synthesis where multiple reaction steps are performed in sequence without the need for intermediate isolation and purification. rsc.orgacs.org

Automated synthesis platforms combine robotics and software to perform chemical reactions in a high-throughput manner. These systems are particularly valuable for the rapid synthesis of compound libraries for drug discovery and materials science research. By developing protocols for the use of this compound as a building block in automated synthesis, researchers can accelerate the discovery of new bioactive molecules and functional materials. nih.gov

The table below highlights the potential benefits of integrating this compound into modern synthesis platforms.

PlatformKey AdvantagesResearch and Development Focus
Flow Chemistry Enhanced safety, precise reaction control, improved scalability, potential for telescoped synthesis.Development of continuous flow processes for the synthesis of the compound, optimization of reaction conditions in flow reactors.
Automated Synthesis High-throughput synthesis of derivatives, rapid library generation, reduced manual labor.Development of robust protocols for using the compound in automated synthesizers, integration with purification and analysis modules.

Computational Design and Predictive Modeling for Novel Cyclopropylamine (B47189) Structures

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in silico design of new molecules and the prediction of their properties and reactivity. nih.gov Applying these methods to 1-butylcyclopropan-1-amine and its derivatives can accelerate the discovery of novel compounds with tailored functionalities.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, stability, and reactivity of cyclopropylamine derivatives. These calculations can provide insights into reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and guide the design of new synthetic routes. For example, DFT calculations can be used to model the transition states of ring-opening reactions of the cyclopropane (B1198618) ring, providing a deeper understanding of the factors that govern this process. researchgate.netnih.gov

Molecular docking and virtual screening are powerful techniques for identifying new bioactive molecules. By creating a virtual library of 1-butylcyclopropan-1-amine derivatives, researchers can computationally screen these compounds against biological targets of interest, such as enzymes or receptors. This approach can prioritize the synthesis of compounds with the highest predicted binding affinity, thereby streamlining the drug discovery process.

The following table outlines the application of computational methods to the study of cyclopropylamine structures.

Computational MethodApplicationResearch Goals
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity and selectivity, calculation of spectroscopic properties.To gain a fundamental understanding of the chemical behavior of cyclopropylamines and to guide the design of new reactions.
Molecular Docking Prediction of binding modes and affinities of cyclopropylamine derivatives to biological targets.To identify potential drug candidates and to understand the structural basis of their biological activity.
Virtual Screening High-throughput computational screening of large compound libraries against a specific target.To accelerate the discovery of new bioactive cyclopropylamine-containing molecules.
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models that correlate the chemical structure of compounds with their biological activity.To guide the optimization of lead compounds and to design new derivatives with improved potency and selectivity.

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation of Reactions Involving the Compound

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. Advanced spectroscopic techniques provide powerful tools for the in-depth investigation of the intricate steps involved in chemical transformations of 1-butylcyclopropan-1-amine.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time monitoring of a chemical reaction as it proceeds in the NMR tube. This technique can provide valuable information about the formation and disappearance of reactants, intermediates, and products, as well as kinetic data. researchgate.net For reactions involving 1-butylcyclopropan-1-amine, in situ NMR could be used to detect transient intermediates and to elucidate the stereochemical course of a reaction. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to confirm the structure of complex products and intermediates. mdpi.com

Mass spectrometry (MS) is another indispensable tool for mechanistic studies. High-resolution mass spectrometry can be used to determine the exact mass of reaction products and intermediates, confirming their elemental composition. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to gently ionize molecules, allowing for the detection of fragile intermediates. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that can help to identify unknown compounds.

The application of these and other advanced spectroscopic techniques will be instrumental in unraveling the complex reactivity of 1-butylcyclopropan-1-amine and its derivatives, paving the way for new and innovative applications.

The table below details the application of advanced spectroscopic techniques for mechanistic studies.

Spectroscopic TechniqueInformation ProvidedApplication in Cyclopropylamine Chemistry
In situ NMR Spectroscopy Real-time monitoring of reaction progress, identification of intermediates, kinetic data.To study the mechanism of reactions such as ring-opening, substitution, and rearrangement.
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed structural elucidation of complex molecules, confirmation of connectivity.To unambiguously determine the structure of novel 1-butylcyclopropan-1-amine derivatives.
High-Resolution Mass Spectrometry (HRMS) Precise mass determination, confirmation of elemental composition.To verify the identity of reaction products and to identify unknown byproducts.
Tandem Mass Spectrometry (MS/MS) Structural information from fragmentation patterns.To elucidate the structure of reaction intermediates and to differentiate between isomers.
X-ray Crystallography Three-dimensional molecular structure in the solid state.To determine the absolute configuration of chiral derivatives and to study intermolecular interactions in the crystal lattice.

Q & A

Basic: What synthetic routes are commonly used to prepare 1-Butylcyclopropan-1-amine hydrochloride?

Methodological Answer:
The synthesis typically involves cyclopropanation of a suitable precursor followed by amine functionalization and salt formation. Key steps include:

  • Cyclopropane ring formation : Reacting a Grignard reagent (e.g., butylmagnesium bromide) with a cyclopropane carboxaldehyde derivative under controlled temperatures (0–5°C) to form the cyclopropane backbone .
  • Amine introduction : Reduction of intermediates (e.g., nitriles or imines) using catalysts like Pd/C or LiAlH4 .
  • Hydrochloride salt formation : Treatment with HCl in anhydrous ether or ethanol to precipitate the product .
    Optimization Tip : Use continuous flow reactors for scalable synthesis to maintain high yield (>85%) and purity (>95%) .

Advanced: How can computational chemistry predict the regioselectivity of nucleophilic reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic hotspots on the cyclopropane ring. The strained ring often exhibits unique reactivity at the C1 position due to angle distortion .
  • Molecular Dynamics (MD) : Simulate solvent effects to assess steric hindrance from the butyl group. Polar solvents (e.g., DMSO) stabilize transition states, favoring nucleophilic attack at the amine-bearing carbon .
  • Database Integration : Cross-validate predictions with databases like REAXYS or PISTACHIO to align with experimental literature .

Data Contradiction: How can researchers resolve discrepancies in reported biological activities of cyclopropane amine derivatives?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., IC50 measurements using identical cell lines and buffer systems). For example, conflicting receptor-binding data may arise from variations in assay pH or temperature .
  • Structural Validation : Confirm compound identity via NMR (1H/13C) and HRMS before biological testing. Impurities or stereochemical mismatches (e.g., racemization) can skew results .
  • Meta-Analysis : Use tools like SciFinder to aggregate data and identify outliers. For instance, cytotoxicity discrepancies may correlate with differences in logP values across derivatives .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify the cyclopropane ring protons (δ 0.8–1.2 ppm, multiplet) and butyl chain protons (δ 1.3–1.6 ppm) .
    • 13C NMR : Confirm the quaternary cyclopropane carbon (δ 15–20 ppm) and amine-bound carbon (δ 45–50 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should show [M+H]+ at m/z 162.15 (C7H16ClN) with isotopic Cl patterns .
  • X-ray Diffraction : Resolve stereochemistry; the hydrochloride salt often crystallizes in a monoclinic system with H-bonding between NH3+ and Cl– .

Advanced: What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

  • Temperature Control : Maintain sub-zero temperatures during Grignard reactions to prevent ring-opening of the cyclopropane .
  • Protecting Groups : Use Boc or Fmoc groups to shield the amine during cyclopropanation, reducing undesired alkylation byproducts .
  • Purification : Employ flash chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) or recrystallization from hot ethanol to remove unreacted precursors .

Interaction Studies: How does the cyclopropane ring influence the compound’s interaction with biological targets?

Methodological Answer:

  • Receptor Docking : Molecular docking (AutoDock Vina) shows the cyclopropane’s rigid structure enhances binding to hydrophobic pockets (e.g., serotonin receptors) compared to flexible alkyl chains .
  • Enzyme Inhibition : The ring’s strain increases electrophilicity, enabling covalent interactions with catalytic cysteine residues (e.g., in kinases). Validate via MALDI-TOF MS to detect adduct formation .
  • Membrane Permeability : LogP calculations (cLogP ≈ 2.1) suggest moderate penetration through lipid bilayers, critical for in vivo efficacy .

Solubility Challenges: What formulation strategies improve aqueous solubility for in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance solubility without denaturing proteins .
  • pH Adjustment : Prepare buffered solutions (pH 4–5) where the amine hydrochloride salt is ionized (pKa ≈ 9.2), achieving solubility up to 10 mM .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability in cell culture media .

Advanced: How do steric effects of the butyl group affect reactivity in substitution reactions?

Methodological Answer:

  • Steric Maps : Generate using software like MOE to visualize hindered regions. The butyl group reduces accessibility to the C1 carbon, favoring SN2 over SN1 mechanisms .
  • Kinetic Studies : Monitor reaction rates (e.g., with NaN3 in DMF). Bulky substituents slow nucleophilic attack, requiring elevated temperatures (60–80°C) for efficient substitution .
  • Isotopic Labeling : Use 13C-labeled butyl chains in NMR to track conformational changes during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.